![molecular formula C12H14N2O3 B1491180 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid CAS No. 2097992-25-9](/img/structure/B1491180.png)
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid
Overview
Description
6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid (THFPNA) is an organic compound that has been studied for its potential as a therapeutic agent in various diseases. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants and animals. THFPNA has been studied for its ability to modulate the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are known to be beneficial in the treatment of Alzheimer’s disease, as well as other neurological disorders. In addition to its potential therapeutic applications, THFPNA has also been studied for its biochemical and physiological effects on the body.
Scientific Research Applications
Platelet Aggregation and Lipid Lowering
Research indicates that nicotinic acid exhibits inhibitory effects on platelet aggregation. This effect may be direct or indirectly mediated by the reduction of blood lipids, as observed with niceritrol, a derivative that yields nicotinic acid upon hydrolysis in vivo. Significant decreases in ADP-, collagen-, and adrenaline-induced platelet aggregation were noted in patients with various cardiovascular conditions after treatment with niceritrol, along with a correlation between changes in platelet aggregation and plasma lipid levels (Nagakawa, Orimo, & Harasawa, 1985).
Metabolic Implications
Nicotinic acid can influence systemic prostacyclin, thromboxane, and leukotriene production. It was found to increase the excretion of markers related to thromboxane and leukotriene synthesis, potentially impacting patients with cardiovascular diseases or asthma. Contrastingly, pyridoxine showed an opposite effect, indicating the complex metabolic interactions of nicotinic acid in the human body (Saareks, Ylitalo, Mucha, & Riutta, 2002).
properties
IUPAC Name |
6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(16)8-1-2-11(13-3-8)14-4-9-6-17-7-10(9)5-14/h1-3,9-10H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSGPGUIBUUCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=NC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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